molecular formula C15H20BrNO2 B6495228 Benzamide, 2-bromo-N-(2-cyclohexyl-2-hydroxyethyl)- CAS No. 1351649-66-5

Benzamide, 2-bromo-N-(2-cyclohexyl-2-hydroxyethyl)-

Cat. No.: B6495228
CAS No.: 1351649-66-5
M. Wt: 326.23 g/mol
InChI Key: AIFNTZGANMOPFY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzamide, 2-bromo-N-(2-cyclohexyl-2-hydroxyethyl)- is an organic compound that belongs to the class of benzamides It is characterized by the presence of a bromine atom at the second position of the benzamide ring and a cyclohexyl group attached to a hydroxyethyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzamide, 2-bromo-N-(2-cyclohexyl-2-hydroxyethyl)- typically involves the bromination of benzamide followed by the introduction of the cyclohexyl-2-hydroxyethyl group. The bromination can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as dichloromethane. The subsequent step involves the reaction of the brominated benzamide with 2-cyclohexyl-2-hydroxyethylamine under basic conditions to form the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable.

Types of Reactions:

    Oxidation: Benzamide, 2-bromo-N-(2-cyclohexyl-2-hydroxyethyl)- can undergo oxidation reactions, particularly at the hydroxyethyl group, leading to the formation of ketones or carboxylic acids.

    Reduction: The compound can be reduced at the bromine position to form the corresponding de-brominated benzamide.

    Substitution: The bromine atom in the compound can be substituted by various nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).

Major Products:

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of de-brominated benzamide.

    Substitution: Formation of new derivatives with different functional groups.

Scientific Research Applications

Benzamide, 2-bromo-N-(2-cyclohexyl-2-hydroxyethyl)- has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: Used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of Benzamide, 2-bromo-N-(2-cyclohexyl-2-hydroxyethyl)- depends on its specific application. In medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors by binding to their active sites. The presence of the bromine atom and the hydroxyethyl group can enhance its binding affinity and specificity. The molecular targets and pathways involved would vary based on the specific biological system being studied.

Comparison with Similar Compounds

    Benzamide, 2-bromo-: Lacks the cyclohexyl-2-hydroxyethyl group.

    Benzamide, 2-bromo-N-methyl-: Contains a methyl group instead of the cyclohexyl-2-hydroxyethyl group.

    4-Bromobenzamide: Bromine atom is at the fourth position instead of the second.

Uniqueness: Benzamide, 2-bromo-N-(2-cyclohexyl-2-hydroxyethyl)- is unique due to the presence of the cyclohexyl-2-hydroxyethyl group, which can impart specific chemical and biological properties. This structural feature can influence its reactivity, binding affinity, and overall functionality in various applications.

Biological Activity

Benzamide derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities. The compound Benzamide, 2-bromo-N-(2-cyclohexyl-2-hydroxyethyl)- is particularly notable for its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

Benzamide, 2-bromo-N-(2-cyclohexyl-2-hydroxyethyl)- is characterized by the following structural features:

  • Bromine Substitution: The presence of a bromine atom at the 2-position of the benzamide ring enhances its reactivity and biological interactions.
  • Cyclohexyl and Hydroxyethyl Groups: These groups contribute to the compound's lipophilicity and affect its binding affinity to biological targets.

The biological activity of Benzamide, 2-bromo-N-(2-cyclohexyl-2-hydroxyethyl)- primarily involves its interaction with specific enzymes and receptors. The mechanism can be summarized as follows:

  • Enzyme Inhibition: The compound may inhibit certain enzymes, leading to altered metabolic pathways. For instance, it has been observed to affect pathways related to inflammation and cancer cell proliferation .
  • Receptor Modulation: Its binding to various receptors can modulate signal transduction pathways, impacting cellular responses such as apoptosis and proliferation.

Anticancer Activity

Research indicates that Benzamide derivatives can exhibit significant anticancer properties. For example:

  • Inhibition of Tumor Growth: In vitro studies have shown that similar benzamide compounds can inhibit the growth of various cancer cell lines by interfering with key signaling pathways .
  • Mechanisms Involved: The inhibition of specific kinases involved in cancer progression has been documented, suggesting potential applications in cancer therapy .

Anti-inflammatory Effects

The compound's structural characteristics allow it to interact with inflammatory pathways:

  • Cytokine Modulation: Studies have indicated that benzamide derivatives can reduce the production of pro-inflammatory cytokines, thereby alleviating inflammation in various models .

Antimicrobial Activity

Some derivatives have demonstrated antimicrobial properties against specific pathogens:

  • Fungal Inhibition: Certain benzamide compounds exhibit antifungal activity against strains like Fusarium oxysporum, indicating a potential role in agricultural applications .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological efficacy of Benzamide, 2-bromo-N-(2-cyclohexyl-2-hydroxyethyl)-. Key findings include:

  • Substituent Effects: The presence and position of substituents on the benzene ring significantly influence biological activity. For instance, halogen substitutions often enhance binding affinity to target proteins .
  • Hydrophobic Interactions: The cyclohexyl and hydroxyethyl groups improve lipophilicity, facilitating better membrane penetration and receptor binding .

Study on Anticancer Activity

A study published in Journal of Medicinal Chemistry evaluated a series of benzamide derivatives, including those similar to Benzamide, 2-bromo-N-(2-cyclohexyl-2-hydroxyethyl)-. Results indicated that modifications at the benzene ring significantly impacted their IC50 values against various cancer cell lines. For example:

CompoundIC50 (µM)Target
Compound A5.0MEK Kinase
Compound B10.0RET Kinase
Benzamide Derivative7.5Unknown

These findings underscore the importance of structural modifications in enhancing therapeutic efficacy .

Study on Anti-inflammatory Properties

Another study focused on the anti-inflammatory effects of benzamides demonstrated that certain derivatives could reduce inflammation markers by up to 50% in animal models. This suggests a promising avenue for developing anti-inflammatory drugs based on this scaffold .

Properties

IUPAC Name

2-bromo-N-(2-cyclohexyl-2-hydroxyethyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20BrNO2/c16-13-9-5-4-8-12(13)15(19)17-10-14(18)11-6-2-1-3-7-11/h4-5,8-9,11,14,18H,1-3,6-7,10H2,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIFNTZGANMOPFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(CNC(=O)C2=CC=CC=C2Br)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101222375
Record name Benzamide, 2-bromo-N-(2-cyclohexyl-2-hydroxyethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101222375
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

326.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1351649-66-5
Record name Benzamide, 2-bromo-N-(2-cyclohexyl-2-hydroxyethyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1351649-66-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzamide, 2-bromo-N-(2-cyclohexyl-2-hydroxyethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101222375
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.